molecular formula C9H8O4 B160342 2,3-Dihydro-1,4-benzodioxine-6-carboxylic acid CAS No. 4442-54-0

2,3-Dihydro-1,4-benzodioxine-6-carboxylic acid

Cat. No.: B160342
CAS No.: 4442-54-0
M. Wt: 180.16 g/mol
InChI Key: JWZQJTGQFHIRFQ-UHFFFAOYSA-N
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Description

2,3-Dihydro-1,4-benzodioxine-6-carboxylic acid is a biochemical reagent widely used in scientific research. This compound is known for its unique structure, which includes a benzodioxane ring fused with a carboxylic acid group. It is utilized in various fields such as chemistry, biology, and medicine due to its versatile properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dihydro-1,4-benzodioxine-6-carboxylic acid typically involves ring-closing metathesis using catalysts such as nitro-Grela at ppm levels. The process yields enantiomerically enriched 1,4-benzodioxanes with high enantioselectivity . Another method involves the reaction of 6-bromo-2,3-dihydro-1,4-benzodioxane with formic acid or the reaction of 2,3-dihydrobenzodioxine-6-iodobenzene with malononitrile .

Industrial Production Methods: Industrial production of this compound often employs large-scale catalytic processes to ensure high yield and purity. The use of chiral catalysts and optimized reaction conditions are crucial for achieving the desired enantiomeric excess .

Chemical Reactions Analysis

Types of Reactions: 2,3-Dihydro-1,4-benzodioxine-6-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes .

Comparison with Similar Compounds

  • 1,2-Ethylenedioxybenzene
  • 1,4-Benzodioxan
  • 2,3-Dihydro-1,4-benzodioxin

Comparison: While these compounds share structural similarities with 2,3-Dihydro-1,4-benzodioxine-6-carboxylic acid, they differ in their functional groups and specific applications. For example, 1,2-Ethylenedioxybenzene lacks the carboxylic acid group, which significantly alters its chemical reactivity and biological activity . The presence of the carboxylic acid group in this compound makes it unique and valuable for specific research and industrial applications .

Properties

IUPAC Name

2,3-dihydro-1,4-benzodioxine-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O4/c10-9(11)6-1-2-7-8(5-6)13-4-3-12-7/h1-2,5H,3-4H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWZQJTGQFHIRFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00374511
Record name 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4442-54-0
Record name 2,3-Dihydro-1,4-benzodioxin-6-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4442-54-0
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00374511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4-Benzodioxane-6-carboxylic Acid
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Synthesis routes and methods I

Procedure details

A solution of potassium permanganate (3.31 g) in water (100 mL) was added over 30 min to a stirred solution of 1,4-benzodioxan-6-carboxaldehyde (2.50 g) in water (40 mL) at 90° C. Stirring was continued at 90° C. for an additional 45 min and the mixture was then cooled to ambient temperature. The mixture was made basic (pH 10) with aqueous 1M KOH solution, filtered, and the filtrate was cooled in an ice-bath and acidified to pH 3 with concentrated HCl. The precipitated solid was collected by filtration, washed with water, and dried. The solid was dissolved in dichloromethane, washed with saturated sodium chloride solution, and dried over magnesium sulfate. The solvent was evaporated under reduced pressure to furnish 2H,3H-benzo[e]1,4-dioxane-6-carboxylic acid as a white powder. A portion of this material (1.05 g) was dissolved in thionyl chloride (10 mL) and the mixture heated at 50° C. under a nitrogen atmosphere for 7 h. After cooling to room temperature, the excess thionyl chloride was removed under reduced pressure and the residue dried under high vacuum for 1 h. The solid was cooled in an ice-bath and treated with ammonium hydroxide solution (10 mL, 28-30% ammonia). The mixture was stirred at 0° C. for 5 min, and at room temperature for an additional 1 hr. The product was collected by filtration, washed with water and dried under high vacuum to provide 2H,3H-benzo[e]1,4-dioxane-6-carboxamide as a white powder. A portion of this material (0.90 g) was suspended in anhydrous dichloromethane under nitrogen and treated with oxalyl chloride (3.8 mL of a 2M solution in dichloromethane). The mixture was heated at reflux for 15 h, cooled to room temperature, and concentrated under reduced pressure. The residue was dissolved in anhydrous tetrahydrofuran (10 mL), cooled in an ice-bath, and treated with 3-iodoaniline (604 μL). The ice-bath was removed and the reaction mixture was stirred at ambient temperature for 45 min. The resulting solid was filtered, washed with dichloromethane and methanol, and dried under high vacuum to produce the title compound as a white powder.
Quantity
3.31 g
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
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Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

A suspension of 80.1 g of calcium hypochlorite in 360 ml of water and a suspension of 6.72 g of sodium hydroxide and 56.4 g of sodium carbonate in 170 ml of water are combined and heated to 50° C. with stirring. The precipitate is removed by filtration and the solution obtained is combined with 25.0 g of 1,4-benzodioxan-6-yl-methylketone. The mixture is stirred for 15 h at 60° C., and after cooling to ambient temperature extracted with ethyl acetate. The aqueous phase is adjusted to a pH of 3 by the addition of concentrated hydrochloric acid while cooling with ice. The product precipitated is suction filtered, washed with water and dried at 90° C.
Quantity
80.1 g
Type
reactant
Reaction Step One
Name
Quantity
360 mL
Type
solvent
Reaction Step One
Quantity
6.72 g
Type
reactant
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Quantity
56.4 g
Type
reactant
Reaction Step Two
Name
Quantity
170 mL
Type
solvent
Reaction Step Two
Quantity
25 g
Type
reactant
Reaction Step Three

Synthesis routes and methods IV

Procedure details

2,3-Dihydro-benzo[1,4]dioxine-6-carboxaldehyde (2.03 g, 12.4 mmol), was slurried in water (50 ml) at 80° C. Potassium permanganate (2.70 g, 17.1 mmol) as a solution in water (50 ml) was added over 1 hour. The mixture was then heated for a further 2 hours after which time the reaction mixture was basified with 10% aqueous potassium hydroxide. The resulting precipitate was removed by filtration and washed with water (2×50 ml). The combined filtrates were acidified with concentrated hydrochloric acid and the resulting solid isolated by filtration and dried under vacuum. This provided the desired compound as a white solid (1.50 g, 67%).
Quantity
2.03 g
Type
reactant
Reaction Step One
Quantity
2.7 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
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solvent
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Quantity
0 (± 1) mol
Type
reactant
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Name
Quantity
50 mL
Type
solvent
Reaction Step Four
Yield
67%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2,3-Dihydro-1,4-benzodioxine-6-carboxylic acid
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2,3-Dihydro-1,4-benzodioxine-6-carboxylic acid
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Reactant of Route 5
2,3-Dihydro-1,4-benzodioxine-6-carboxylic acid
Reactant of Route 6
Reactant of Route 6
2,3-Dihydro-1,4-benzodioxine-6-carboxylic acid

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